molecular formula C12H19N3O2 B2432884 tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 1881288-57-8

tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B2432884
CAS No.: 1881288-57-8
M. Wt: 237.303
InChI Key: HPDUVDQMLLEWDH-UHFFFAOYSA-N
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Description

Tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C12H19N3O2 and its molecular weight is 237.303. The purity is usually 95%.
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Scientific Research Applications

1. Convertible Reagent in Ugi Reaction

Nikulnikov et al. (2009) explored the use of tert-butyl amides, including tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate, in Ugi reactions. These compounds underwent cyclization into dihydropyrazolo[1,5-a]pyrazine derivatives under specific conditions, demonstrating the versatility of tert-butyl amides as convertible isocyanides in organic synthesis (Nikulnikov et al., 2009).

2. Synthesis and Biological Evaluation

Doležal et al. (2006) investigated the synthesis of various substituted pyrazinecarboxamides, including this compound. They evaluated the anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities of these compounds, revealing their potential in pharmaceutical and agricultural applications (Doležal et al., 2006).

3. Reactivity Studies

Mironovich and Shcherbinin (2014) studied the reactivity of this compound derivatives. They examined their behavior under various reaction conditions, providing insights into their chemical properties and potential applications in synthetic chemistry (Mironovich & Shcherbinin, 2014).

4. Generation Mechanism Analysis

Teranishi et al. (1997) conducted a study on the generation mechanism of tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine derivatives. They used variable-temperature NMR methods to investigate the formation of these compounds, contributing to a better understanding of their synthetic pathways (Teranishi et al., 1997).

5. Synthesis of Pyrazolo-azines

Justyna et al. (2017) explored the synthesis of pyrazolo-azines, including tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine derivatives. They demonstrated efficient methods for creating these compounds, which are important in the development of novel heterocyclic structures in medicinal chemistry (Justyna et al., 2017).

Properties

IUPAC Name

tert-butyl 6-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-6-14-8-13-5-10(14)7-15(9)11(16)17-12(2,3)4/h5,8-9H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDUVDQMLLEWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C=NC=C2CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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